molecular formula C9H12ClNO3 B1318275 3-(2-Aminoethoxy)benzoic acid hydrochloride CAS No. 76585-29-0

3-(2-Aminoethoxy)benzoic acid hydrochloride

Cat. No.: B1318275
CAS No.: 76585-29-0
M. Wt: 217.65 g/mol
InChI Key: NVTCYLRHWIMKKG-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for 3-(2-Aminoethoxy)benzoic acid hydrochloride indicates that it is classified under GHS07 and carries a warning signal word . Further details about its specific hazards or safety precautions are not provided in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethoxy)benzoic acid hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with 2-chloroethylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-hydroxybenzoic acid is replaced by the aminoethoxy group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethoxy)benzoic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Aminoethoxy)benzoic acid hydrochloride is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-aminoethoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-4-5-13-8-3-1-2-7(6-8)9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTCYLRHWIMKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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